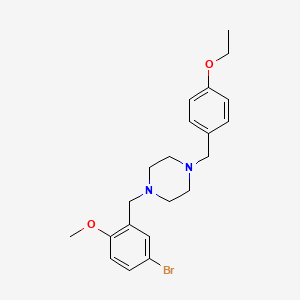![molecular formula C24H31N3O6S B3467508 ETHYL 4-{2-[N-(2-METHOXY-5-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B3467508.png)
ETHYL 4-{2-[N-(2-METHOXY-5-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE
Übersicht
Beschreibung
ETHYL 4-{2-[N-(2-METHOXY-5-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonamide group, and an ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[N-(2-METHOXY-5-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the sulfonamide intermediate, followed by the introduction of the piperazine ring and the ester group. Common reagents used in these reactions include sulfonyl chlorides, piperazine, and ethyl chloroformate. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-{2-[N-(2-METHOXY-5-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts or solvents to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-{2-[N-(2-METHOXY-5-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Wirkmechanismus
The mechanism of action of ETHYL 4-{2-[N-(2-METHOXY-5-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates or inhibitors, leading to competitive binding and modulation of enzymatic activity. The piperazine ring may enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-METHOXY-5-METHYLPHENYL)4-METHYLBENZENESULFONAMIDE
- ETHYL 4-{2-[N-(2-METHOXY-5-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE
Uniqueness
ETHYL 4-{2-[N-(2-METHOXY-5-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 4-[2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S/c1-5-33-24(29)26-14-12-25(13-15-26)23(28)17-27(21-16-19(3)8-11-22(21)32-4)34(30,31)20-9-6-18(2)7-10-20/h6-11,16H,5,12-15,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWECLTPARUPPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=C(C=CC(=C2)C)OC)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(5-bromo-2-methoxyphenyl)methyl]-4-cyclopentylpiperazine](/img/structure/B3467437.png)
![1-[(2,4-dimethoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine](/img/structure/B3467446.png)
![4-{[4-(2-ADAMANTYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL](/img/structure/B3467455.png)
![4-{[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL](/img/structure/B3467462.png)
![4-BROMO-2-{[4-(4-METHOXYBENZYL)PIPERAZINO]METHYL}PHENOL](/img/structure/B3467474.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3467483.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide](/img/structure/B3467486.png)
![Ethyl 4-({[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B3467492.png)
![N-(2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3467503.png)

![2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-pyridin-3-ylacetamide](/img/structure/B3467514.png)
